N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide
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Description
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H17N3O2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine and other choline esters that function as neurotransmitters, while LOX plays a significant role in the metabolism of polyunsaturated fatty acids to form leukotrienes.
Mode of Action
This compound interacts with its targets (AChE, BChE, and LOX) by inhibiting their activities . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The inhibition of LOX, on the other hand, can lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, leading to an increase in acetylcholine levels. This can enhance neurotransmission in the nervous system. The inhibition of LOX affects the arachidonic acid pathway, potentially leading to a decrease in the production of inflammatory mediators like leukotrienes .
Result of Action
The inhibition of AChE, BChE, and LOX by this compound can lead to enhanced cholinergic transmission and a potential decrease in inflammatory responses . These effects could be beneficial in the treatment of conditions like Alzheimer’s disease, where increased cholinergic transmission is desired, and in conditions where a reduction in inflammation is beneficial.
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-7-3-2-6-17(19)21(25)22-16-11-9-15(10-12-16)18-14-24-13-5-4-8-20(24)23-18/h2-14H,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDQAQJNFUBNPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.